molecular formula C7H2BF5KN B15297747 Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide

Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide

Cat. No.: B15297747
M. Wt: 245.00 g/mol
InChI Key: LIPRVAWKHWGAAR-UHFFFAOYSA-N
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Description

Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide is a chemical compound with the molecular formula C7H3BF4KN. It is a member of the trifluoroborate family, which are known for their stability and versatility in various chemical reactions. This compound is particularly noted for its applications in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide typically involves the reaction of 4-cyano-3,5-difluorophenylboronic acid with potassium fluoride and boron trifluoride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boron trifluoride. The general reaction scheme is as follows:

4-cyano-3,5-difluorophenylboronic acid+BF3+KFPotassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide\text{4-cyano-3,5-difluorophenylboronic acid} + \text{BF}_3 + \text{KF} \rightarrow \text{this compound} 4-cyano-3,5-difluorophenylboronic acid+BF3​+KF→Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide undergoes various types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic substitution reactions where the trifluoroborate group is replaced by other nucleophiles.

    Coupling Reactions: It is commonly used in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as alkyl halides or aryl halides in the presence of a base.

    Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are typically used.

    Oxidation/Reduction: Strong oxidizing or reducing agents, depending on the desired transformation.

Major Products Formed

    Substitution: Various substituted phenyl derivatives.

    Coupling: Biaryl compounds.

    Oxidation/Reduction: Corresponding oxidized or reduced phenyl derivatives.

Scientific Research Applications

Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-carbon bonds.

    Biology: Employed in the synthesis of biologically active molecules.

    Medicine: Utilized in the development of pharmaceuticals, especially in the synthesis of drug candidates.

    Industry: Applied in the manufacture of fine chemicals and advanced materials.

Mechanism of Action

The mechanism by which Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide exerts its effects is primarily through its role as a boron-containing reagent. In Suzuki-Miyaura coupling reactions, for example, the compound acts as a boron source that facilitates the formation of carbon-carbon bonds. The molecular targets and pathways involved depend on the specific reaction and application.

Comparison with Similar Compounds

Similar Compounds

  • Potassium (3,5-difluorophenyl)trifluoroborate
  • Potassium (4-cyanophenyl)trifluoroborate
  • Potassium (3-cyanophenyl)trifluoroborate

Uniqueness

Potassium (4-cyano-3,5-difluorophenyl)trifluoroboranuide is unique due to the presence of both cyano and difluoro substituents on the phenyl ring. This combination imparts distinct electronic properties, making it particularly useful in specific synthetic applications where other trifluoroborates may not be as effective.

Properties

Molecular Formula

C7H2BF5KN

Molecular Weight

245.00 g/mol

IUPAC Name

potassium;(4-cyano-3,5-difluorophenyl)-trifluoroboranuide

InChI

InChI=1S/C7H2BF5N.K/c9-6-1-4(8(11,12)13)2-7(10)5(6)3-14;/h1-2H;/q-1;+1

InChI Key

LIPRVAWKHWGAAR-UHFFFAOYSA-N

Canonical SMILES

[B-](C1=CC(=C(C(=C1)F)C#N)F)(F)(F)F.[K+]

Origin of Product

United States

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